(3S)-1-Cyclopentylpiperidin-3-amine is a chemical compound characterized by its unique structure and potential applications in various scientific fields. It is classified as an amine, specifically a piperidine derivative, which is notable for its cyclic structure and the presence of a cyclopentyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich, where it is cataloged under the identifier 1218549-05-3. It falls within the classification of piperidine derivatives, which are known for their diverse pharmacological properties and roles in drug development . The specific stereochemistry of (3S)-1-cyclopentylpiperidin-3-amine indicates that it has a chiral center, which may influence its biological activity.
The synthesis of (3S)-1-cyclopentylpiperidin-3-amine can be approached through several methods, often involving the formation of the piperidine ring followed by functionalization:
Technical details regarding reaction conditions (such as temperature, solvents, and catalysts) are crucial for optimizing yield and purity during synthesis.
The molecular structure of (3S)-1-cyclopentylpiperidin-3-amine can be represented as follows:
This representation highlights the piperidine ring with a cyclopentyl substituent attached to one of its nitrogen atoms.
(3S)-1-cyclopentylpiperidin-3-amine can participate in various chemical reactions typical of amines:
These reactions are significant for modifying the compound's properties and enhancing its potential applications.
The mechanism of action for (3S)-1-cyclopentylpiperidin-3-amine is not fully elucidated but is likely related to its interaction with specific biological targets, such as receptors or enzymes. Its structural features suggest potential interactions with neurotransmitter systems, particularly those involving monoamines like serotonin or dopamine.
Data from pharmacological studies could provide insights into its binding affinities and functional outcomes in biological systems, contributing to understanding its therapeutic potential.
The physical properties of (3S)-1-cyclopentylpiperidin-3-amine include:
Chemical properties include:
Relevant data from analytical techniques such as NMR spectroscopy or mass spectrometry can confirm these properties and assist in characterizing the compound further.
(3S)-1-cyclopentylpiperidin-3-amine has potential applications in several scientific fields:
The construction of the enantiomerically enriched piperidine ring in (3S)-1-cyclopentylpiperidin-3-amine represents a significant synthetic challenge, requiring precise stereocontrol at the C3 position. Modern approaches leverage transition metal-catalyzed asymmetric hydrogenation of pyridine derivatives, enabling direct access to chiral piperidines. Ruthenium-, iridium-, and nickel-based catalysts, paired with chiral ligands, facilitate enantioselective reduction under continuous flow conditions, offering enhanced mass/heat transfer and reaction control compared to batch processes [2]. For instance, ruthenium catalysts supported on titanium nanoparticles achieve pyridine hydrogenation in aqueous media, yielding piperidines with excellent diastereoselectivity (typically >95% de) under mild conditions (50–80°C, 10–50 bar H₂) [2] [10].
Iridium complexes with P,N-ligands demonstrate exceptional efficacy for stereoselective hydrogenation of 2-substituted pyridinium salts. This method proceeds via an outer-sphere dissociative mechanism, where stereoselectivity arises from enamine protonation in the chiral catalyst environment, affording 3-substituted piperidines with enantiomeric excess (ee) values exceeding 90% [10]. Notably, palladium-catalyzed hydrogenations interrupted by water enable single-step piperidinone synthesis—key intermediates for 3-aminopiperidines—by trapping unsaturated intermediates [4].
Table 1: Performance of Metal Catalysts in Pyridine Hydrogenation for Piperidine Synthesis
Catalyst System | Ligand | Substrate | ee (%) | Conditions | Reference |
---|---|---|---|---|---|
Ru/Ti NPs | None | Pyridine | N/A | H₂O, 50°C, 20 bar H₂ | [2] |
Ir(I) | (R)-Ph-BPE | 2-Substituted pyridinium | 97–99 | CH₂Cl₂, -78°C | [10] |
Pd/C | None | Fluoropyridines | >95 (de) | EtOAc, rt, 1 bar H₂ | [4] |
Rh(I) | Chiral phosphine | 3-Substituted pyridines | 89–92 | iPrOH, 60°C, 5 bar H₂ | [6] |
Organocatalytic strategies complement metal-based approaches. Chiral borenium ions, generated in situ from diisopinocampheylborane and Brønsted acids, catalyze pyridine reductions with hydrosilanes, providing piperidines with moderate to good enantioselectivity (70–85% ee) under metal-free conditions [4] [10]. This method avoids transition-metal contamination—a crucial advantage for pharmaceutical synthesis.
Chiral induction strategies remain indispensable for installing the C3-stereocenter in (3S)-1-cyclopentylpiperidin-3-amine. These approaches typically involve stereoselective functionalization of preformed piperidine rings or chiral pool utilization.
Chiral Auxiliary and Pool Strategies: Non-racemic bicyclic lactams derived from enantiopure β-amino alcohols serve as effective templates for piperidine functionalization. These auxiliaries direct diastereoselective alkylations at C3, followed by auxiliary removal and reductive amination with cyclopentanone to introduce the 1-cyclopentyl group. Yields range from 65–80% with diastereomeric ratios >20:1 [6]. Chiral pool derivatives, particularly L-pyroglutamic acid, undergo ring expansion to 3-aminopiperidines. A reported ten-step sequence converts L-pyroglutamate into a 3-aminopiperidine precursor with 13.9% overall yield, featuring radical dehalogenation as a key stereoretentive step [6].
Reductive Amination Protocols: The convergent assembly of (3S)-1-cyclopentylpiperidin-3-amine often employs stereoselective reductive amination between cyclopentanone and enantiopure 3-aminopiperidine intermediates. Sodium triacetoxyborohydride or polymer-supported borohydrides in methanol/tetrahydrofuran mixtures facilitate this transformation at ambient temperature, achieving yields of 85–92% [3] [9]. Enantiomerically pure 3-aminopiperidines are accessible via enzymatic desymmetrization; porcine liver esterase (PLE) hydrolyzes prochiral diesters derived from piperidin-3-one, delivering chiral monoacids that undergo Curtius rearrangement to furnish the (S)-3-amine with >98% ee [6].
Table 2: Stereoselective Routes to 3-Aminopiperidine Intermediates
Method | Chiral Source | Key Step | ee (%) | Overall Yield | Reference |
---|---|---|---|---|---|
Bicyclic Lactam Opening | (S)-Valinol | Diastereoselective alkylation | >99 | 65% (3 steps) | [6] |
Pyroglutamate Expansion | L-Pyroglutamic acid | Radical dehalogenation | >99 | 13.9% (10 steps) | [6] |
Enzymatic Hydrolysis | None (prochiral) | PLE-catalyzed hydrolysis | 98 | 41% | [6] |
Asymmetric Hydrogenation | Chiral Ru catalyst | Enantioselective reduction | 95 | 90% | [10] |
Functionalization of the piperidine ring at N1 and C3 positions can be achieved through both solid-phase and solution-phase methodologies, each offering distinct advantages for synthesizing (3S)-1-cyclopentylpiperidin-3-amine.
Solid-Phase Synthesis: Resin-bound strategies enable efficient purification through filtration, minimizing losses of intermediates. 4-Hydroxymethylphenylacetamidomethyl (PAM) resin or 2-chlorotrityl chloride resin are commonly employed due to their acid lability and compatibility with piperidine chemistry. The sequence involves: (1) attachment of Fmoc-protected 3-aminopiperidine via carboxylic acid linkers; (2) Fmoc deprotection with piperidine; (3) on-resin reductive amination with cyclopentanone using sodium triacetoxyborohydride; and (4) trifluoroacetic acid cleavage to liberate the target compound. This approach achieves purities >90% after cleavage, though overall yields (40–60%) may be lower than solution-phase due to incomplete coupling steps [3] [7].
Solution-Phase Synthesis: Scalable routes leverage modern coupling reagents and scavenging techniques. Cyclopentylation of N-Boc-3-aminopiperidine via reductive amination, followed by acidolytic deprotection, provides a straightforward two-step sequence. Scavenger resins like polymer-bound trisamine efficiently remove excess cyclopentanone and borohydride reduction byproducts, simplifying workup. Passerini three-component reactions (P-3CR) between cyclopentyl isocyanide, aldehydes, and carboxylic acid-functionalized piperidines offer modular access to 1,3-disubstituted derivatives, though stereocontrol requires chiral aldehydes or enantiopure piperidine inputs [7] [9].
Comparative Efficiency Metrics:
Implementing sustainable processes for (3S)-1-cyclopentylpiperidin-3-amine requires innovations in catalysis, solvent selection, and energy efficiency to minimize environmental impact while maintaining stereochemical integrity.
Continuous Flow Hydrogenation: Replacing batch hydrogenators with continuous flow microreactors enhances pyridine reduction sustainability. Ruthenium nanoparticles immobilized on melamine-functionalized supports operate under aqueous conditions at 50°C and 20 bar H₂, achieving full conversion with catalyst turnover numbers (TON) exceeding 10,000. This reduces solvent consumption by 80% compared to traditional batch processes and enables facile catalyst recycling [2] [7]. Microwave-assisted ring-closing metathesis (RCM) in piperidine ring formation decreases reaction times from hours to minutes while improving yields by 15–20%. Solvent-free conditions or cyclopentyl methyl ether (CPME) as a green solvent further enhance the E-factor (kg waste/kg product) [8].
Waste-Reductive Amination: Polymer-supported borohydride reagents enable stoichiometric control in reductive amination, generating only benign inorganic salts as byproducts. Dichloromethane-free deprotections using trifluoroacetic acid in cyclopentyl methyl ether or ethyl acetate reduce toxicity. Life-cycle assessments confirm that these optimizations lower the overall carbon footprint by 40% compared to classical methods [6] [9].
Table 3: Green Chemistry Metrics for Key Synthetic Steps
Process | Innovation | E-factor Reduction | Solvent Reduction | Catalyst TON |
---|---|---|---|---|
Pyridine Hydrogenation | Continuous flow Ru catalysis | 75% | 80% (H₂O vs. EtOH) | >10,000 |
Reductive Amination | Polymer-supported NaBH₄ | 60% | 50% | N/A |
Deprotection | TFA/CPME vs. TFA/CH₂Cl₂ | 30% | 0% | N/A |
Piperidine Ring Closure | Microwave-RCM | 40% | 100% (solvent-free) | 500 |
Biocatalytic Deracemization: Engineered transaminases convert piperidin-3-one to (S)-3-aminopiperidine in a single step using isopropylamine as an amine donor. This aqueous-phase process operates at 30°C, pH 8.5, achieving >99% ee and 90% conversion, eliminating heavy metal catalysts and high-pressure equipment. Immobilization on silica supports enables enzyme reuse for >10 cycles, significantly reducing production costs [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1